3-Fluoro-2-(2-methoxyethoxy)aniline
Overview
Description
3-Fluoro-2-(2-methoxyethoxy)aniline is a chemical compound that belongs to the class of anilinesThis compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
3-Fluoro-2-(2-methoxyethoxy)aniline is a chemical compound that belongs to the class of anilines.
Mode of Action
. The compound’s interaction with its targets and the resulting changes are areas of ongoing research.
Pharmacokinetics
. These properties significantly impact the bioavailability of a compound, influencing its therapeutic potential.
Action Environment
. Environmental factors can significantly impact the behavior of a compound, and understanding these influences is crucial for optimizing its use.
Preparation Methods
The synthesis of 3-Fluoro-2-(2-methoxyethoxy)aniline typically involves the reaction of 3-fluoroaniline with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve bulk manufacturing and sourcing of raw materials to produce the compound on a larger scale .
Chemical Reactions Analysis
3-Fluoro-2-(2-methoxyethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Fluoro-2-(2-methoxyethoxy)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Fluoro-2-(2-methoxyethoxy)aniline can be compared with other similar compounds, such as:
- 3-Fluoro-2-methoxyaniline
- 2-Fluoro-3-methoxyaniline
- 3-Fluoro-4-methoxyaniline
These compounds share similar structural features but differ in their specific functional groups and positions. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-fluoro-2-(2-methoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOUTLDHFOLMOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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